PI3K-IN-54

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

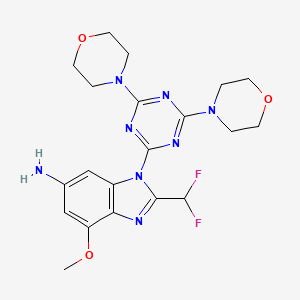

C20H24F2N8O3 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

2-(difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine |

InChI |

InChI=1S/C20H24F2N8O3/c1-31-14-11-12(23)10-13-15(14)24-17(16(21)22)30(13)20-26-18(28-2-6-32-7-3-28)25-19(27-20)29-4-8-33-9-5-29/h10-11,16H,2-9,23H2,1H3 |

InChI-Schlüssel |

GVCOXBXPKBZDEG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)C(F)F)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Target Specificity and Selectivity of PI3K-IN-54: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent hallmark of human cancers, making it a highly attractive target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in oncology. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are primarily found in hematopoietic cells. This differential expression and their distinct roles in normal physiology and disease underscore the critical importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing on-target toxicities.

This technical guide provides an in-depth overview of the target specificity and selectivity of a representative pan-Class I PI3K inhibitor, PI3K-IN-54. Due to the limited public information on a compound specifically named "this compound," this guide will utilize the well-characterized and clinically evaluated pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a surrogate to illustrate the principles and methodologies for assessing target engagement and selectivity. The data and protocols presented herein are representative of the comprehensive analysis required for the preclinical and clinical development of PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT. This leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound (Pictilisib).

Data Presentation

Quantitative data is essential for understanding the potency, selectivity, and cellular effects of a PI3K inhibitor. The following tables summarize the in vitro biochemical potency, kinase selectivity, and cellular activity of Pictilisib (GDC-0941) as a representative for this compound.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound (Pictilisib)

| Target | IC50 (nM) | Selectivity vs. p110α |

| PI3Kα (p110α) | 3 | - |

| PI3Kδ (p110δ) | 3 | 1-fold |

| PI3Kβ (p110β) | 33 | 11-fold |

| PI3Kγ (p110γ) | 75 | 25-fold |

Data compiled from multiple sources.[1][2][3]

Table 2: Kinase Selectivity Profile of this compound (Pictilisib) Against Other Kinases

| Target | IC50 (nM) |

| mTOR | 580 |

| DNA-PK | 1230 |

Data compiled from multiple sources.[3][4]

Table 3: Cellular Activity of this compound (Pictilisib) in Cancer Cell Lines

| Cell Line | Cancer Type | p-Akt (Ser473) IC50 (nM) | Proliferation GI50 (µM) |

| U87MG | Glioblastoma | 46 | 0.95 |

| PC3 | Prostate Cancer | 37 | 0.28 |

| MDA-MB-361 | Breast Cancer | 28 | 0.72 |

| A2780 | Ovarian Cancer | - | 0.14 |

Data compiled from multiple sources.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the characterization of any targeted inhibitor. The following sections provide methodologies for key experiments used to assess the target specificity and selectivity of PI3K inhibitors like this compound (Pictilisib).

In Vitro Biochemical Kinase Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the individual Class I PI3K isoforms.

Principle: The Scintillation Proximity Assay (SPA) is a homogeneous and radiometric assay. Recombinant PI3K enzyme phosphorylates a lipid substrate using radiolabeled ATP ([γ-33P]-ATP). The product is captured by SPA beads, bringing the radioactivity in close proximity to the scintillant within the beads, which generates a light signal. Inhibition of the kinase results in a decreased signal.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Lipid substrate (e.g., PIP2)

-

[γ-33P]-ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)

-

This compound (or Pictilisib) serially diluted in DMSO

-

Yttrium silicate (Ysi) polylysine SPA beads

-

Multi-well plates (e.g., 96-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, SPA beads, unlabeled ATP, and [γ-33P]-ATP.

-

Dispense the reaction mixture into the wells of a multi-well plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the respective recombinant PI3K isoform to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding a stop solution (e.g., PBS).

-

Centrifuge the plate to allow the SPA beads to settle.

-

Measure the luminescence using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve fitting model.[5]

Cellular Phospho-Akt (p-Akt) Inhibition Assay (Western Blotting)

This cell-based assay determines the ability of an inhibitor to block PI3K signaling downstream of the enzyme.

Objective: To measure the IC50 of this compound for the inhibition of Akt phosphorylation at Serine 473 in cultured cancer cells.

Principle: Western blotting is used to detect the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates. A reduction in the ratio of p-Akt to total Akt in the presence of the inhibitor indicates target engagement and pathway inhibition.

Materials:

-

Cancer cell lines (e.g., U87MG, PC3, MDA-MB-361)

-

Cell culture medium and supplements

-

This compound (or Pictilisib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and the loading control.

-

Quantify the band intensities and calculate the ratio of p-Akt to total Akt. Determine the IC50 for p-Akt inhibition.[6][7]

Cell Proliferation/Viability Assay (CellTiter-Glo®)

This assay assesses the functional consequence of PI3K inhibition on cell growth and survival.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Materials:

-

Cancer cell lines

-

Opaque-walled multi-well plates (e.g., 96-well)

-

This compound (or Pictilisib)

-

CellTiter-Glo® Reagent

Procedure:

-

Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to the vehicle control and determine the GI50 value.[5][8][9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a PI3K inhibitor.

Caption: A typical experimental workflow for the preclinical evaluation of PI3K pathway inhibitors.

Conclusion

The comprehensive characterization of a PI3K inhibitor's target specificity and selectivity is paramount for its successful development as a therapeutic agent. Through a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a detailed profile of a compound's potency, isoform selectivity, and on-target activity in a cellular context. The data and protocols presented in this guide, using Pictilisib (GDC-0941) as a representative for this compound, provide a robust framework for the preclinical evaluation of novel PI3K inhibitors. This multi-faceted approach is essential for identifying compounds with the desired therapeutic window and for guiding their progression into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]

- 9. ch.promega.com [ch.promega.com]

A Technical Guide to the Synthesis and Chemical Properties of Novel Trisubstituted Pyrimidine-Based PI3K Inhibitors

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of a representative novel trisubstituted pyrimidine-based PI3K inhibitor, designated herein as a compound of the "PI3K-IN-54" class. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. While specific data for a compound named "this compound" is not publicly available, this guide synthesizes information from established research on similar PI3K inhibitors to present a technically detailed and illustrative profile.

Introduction to PI3K Signaling and Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases are central to this pathway, and their inhibition has been a major focus of cancer drug discovery.[3][4] Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockade of PIP3 production leads to the inhibition of downstream signaling through AKT and mTOR, ultimately resulting in decreased cell growth and survival in cancer cells dependent on this pathway.[6]

Synthesis of Trisubstituted Pyrimidine-Based PI3K Inhibitors

The synthesis of trisubstituted pyrimidine cores is a common strategy in the development of PI3K inhibitors due to the core's synthetic tractability and favorable biological activity.[7][8] A general and plausible synthetic route for a compound of the "this compound" class is outlined below, based on sequential nucleophilic aromatic substitution and cross-coupling reactions.

Experimental Protocol: Representative Synthesis

A representative synthesis could start from a readily available trichloropyrimidine. The synthetic scheme involves a three-step process:

-

First Nucleophilic Aromatic Substitution: 2,4,6-trichloropyrimidine is reacted with a linker group containing a primary alcohol. This linker can be used for future modifications or as a point of attachment for prodrug moieties.[7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) at room temperature.

-

Second Nucleophilic Aromatic Substitution: The resulting dichloropyrimidine intermediate is then reacted with morpholine. Morpholine is a common substituent in many PI3K inhibitors and is known to be important for activity.[7] This reaction is generally performed at a slightly elevated temperature to ensure complete reaction.

-

Suzuki Cross-Coupling: The final substitution involves a palladium-catalyzed Suzuki cross-coupling reaction with a hydrogen-bonding aromatic or heteroaromatic boronic acid. This group is crucial for interacting with key residues in the PI3K active site.[8] The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a solvent mixture such as 1,4-dioxane and water, under reflux.

The final product can be purified using standard chromatographic techniques, such as column chromatography on silica gel.

Logical Relationship of Synthetic Steps

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the PI3K Pathway: A Technical Guide to Inhibitor Activity and Efficacy

Disclaimer: Initial searches for a specific compound designated "PI3K-IN-54" did not yield publicly available data. This guide, therefore, utilizes a well-characterized, representative phosphoinositide 3-kinase (PI3K) inhibitor to illustrate the principles of biological activity and in vitro efficacy assessment, adhering to the requested in-depth technical format for researchers, scientists, and drug development professionals.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the mechanism of action of PI3K inhibitors and the methodologies used to evaluate their biological activity and in vitro efficacy.

Biological Activity of PI3K Inhibitors

PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme.[1][3] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4] The subsequent reduction in PIP3 levels leads to the inhibition of downstream signaling through key effectors like AKT and mTOR.[1] The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on this pathway.[1][2]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[6] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] PI3K inhibitors can be classified as pan-PI3K inhibitors, which target all Class I isoforms, or isoform-selective inhibitors that target a specific p110 subunit.[7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="PI3K Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation", color="#34A853"]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR [label="Activation"]; mTOR -> CellGrowth; AKT -> Apoptosis; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", style=dashed];

// Invisible nodes for layout {rank=same; PIP2; PIP3;} {rank=same; CellGrowth; Apoptosis;} } Caption: The PI3K/AKT/mTOR Signaling Pathway.

In Vitro Efficacy: Quantitative Analysis

The in vitro efficacy of a PI3K inhibitor is determined through a series of biochemical and cell-based assays. These assays provide quantitative data on the inhibitor's potency and its effects on cancer cells.

Biochemical Potency Against PI3K Isoforms

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For PI3K inhibitors, biochemical IC50 values are determined against each of the Class I p110 isoforms to understand their selectivity profile.

| Inhibitor Example | p110α (IC50 nM) | p110β (IC50 nM) | p110δ (IC50 nM) | p110γ (IC50 nM) |

| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |

| Alpelisib (BYL-719) | 5 | 1200 | 290 | 250 |

| Pictilisib (GDC-0941) | 3 | - | 3 | - |

Note: The data presented here for Buparlisib[5], Alpelisib[3], and Pictilisib[8] are representative examples from the scientific literature.

Cellular Activity in Cancer Cell Lines

The anti-proliferative activity of PI3K inhibitors is assessed in various cancer cell lines. The GI50 (concentration for 50% of maximal inhibition of cell growth) is a common metric.

| Cell Line | Cancer Type | Representative Inhibitor | GI50 (µM) |

| HCT 116 | Colon Cancer | Data Not Available | - |

| LS-174T | Colon Cancer | Data Not Available | - |

| A2780 | Ovarian Cancer | Data Not Available | - |

| H1299 | Lung Cancer | Data Not Available | - |

Note: While specific GI50 values for the representative inhibitors in these exact cell lines were not detailed in the provided search results, these are commonly used cell lines for such studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's in vitro efficacy.

In Vitro Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.[1]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.[1] The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared as vesicles.[9]

-

Inhibitor Incubation: The PI3K enzyme is incubated with varying concentrations of the inhibitor.[1]

-

Kinase Reaction: The reaction is initiated by the addition of the PIP2 substrate and ATP (often radiolabeled [γ-³²P]ATP).[1][9] The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated product (PIP3) is quantified.[1] In the case of radiolabeled ATP, the phosphorylated lipids can be captured on a membrane and quantified using a scintillation counter.[9]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Enzyme,\nSubstrate, and Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Enzyme\nwith Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Initiate Kinase Reaction\n(add Substrate + ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Terminate\nReaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detect and Quantify\nPhosphorylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep; Prep -> Incubate; Incubate -> React; React -> Stop; Stop -> Detect; Detect -> Analyze; Analyze -> End; } Caption: General Workflow for an In Vitro Kinase Assay.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor. A vehicle-only control is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[7]

-

Lysis and Luminescence Reading: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. The plate is incubated to lyse the cells and stabilize the luminescent signal.

-

Data Acquisition: The luminescence of each well is read using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the mechanism of action by assessing the phosphorylation status of key downstream proteins in the PI3K pathway.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the PI3K inhibitor for a specified time. The cells are then lysed to extract total protein.[1]

-

Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT Ser473, p-AKT Thr308) and their total protein counterparts as loading controls.[1]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the reduction in phosphorylation of downstream targets, confirming the on-target effect of the inhibitor.

// Nodes Start [label="Cancer Cell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with PI3K Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation Assay\n(e.g., CellTiter-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Western Blot Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GI50 [label="Determine GI50", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pAKT [label="Measure p-AKT levels", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Proliferation; Treatment -> Signaling; Proliferation -> GI50; Signaling -> pAKT; } Caption: Logical Flow of In Vitro Cellular Efficacy Studies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PI3K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

PI3K-IN-54: An In-Depth Technical Profile of Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isoform selectivity profile of PI3K-IN-54, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The document outlines its biochemical potency against various Class I PI3K isoforms and presents standardized experimental protocols for assessing inhibitor selectivity. Furthermore, it includes visualizations of the core PI3K signaling pathway and a typical experimental workflow to provide a comprehensive resource for researchers in drug discovery and development.

Core Data: this compound Isoform Selectivity

The inhibitory activity of this compound against the Class I PI3K isoforms p110α, p110β, and p110δ has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating potent inhibition of the p110α and p110δ isoforms, with a slightly lower potency for p110β.

| Isoform | IC50 (nM) |

| p110α | 0.22 |

| p110β | 1.4 |

| p110δ | 0.38 |

| p110γ | Data not available |

Data sourced from MedchemExpress.[1][2]

Experimental Protocols

The determination of PI3K inhibitor isoform selectivity involves a combination of biochemical and cellular assays. The following protocols are representative of the methodologies used to generate the type of data presented above.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the compound.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are individually prepared. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

-

Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.

-

Assay Reaction: The assay is performed in a buffer containing HEPES, MgCl2, and EDTA. The purified PI3K isoform is pre-incubated with varying concentrations of the inhibitor.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the lipid substrate and ATP, which is radiolabeled with [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 20-60 minutes, to allow for the phosphorylation of the lipid substrate.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acidic solution (e.g., HCl). The phosphorylated lipid product is then extracted using a mixture of chloroform and methanol.

-

Quantification: The amount of radiolabeled phosphorylated lipid is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[3][4]

Cellular Assay: Western Blot for Downstream Target Phosphorylation

This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To evaluate the functional inhibition of PI3K isoform-specific signaling pathways in a cellular environment.

Methodology:

-

Cell Culture and Treatment: A suitable cell line is chosen, often one that is dependent on a specific PI3K isoform for proliferation and survival. The cells are cultured to an appropriate confluency and then treated with a range of concentrations of the PI3K inhibitor for a specified duration.

-

Cell Lysis: Following treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for the subsequent steps.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically recognize the phosphorylated forms of Akt (e.g., p-Akt Ser473 and p-Akt Thr308). Antibodies against total Akt and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls.

-

Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent detection.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control. The reduction in phosphorylation in response to the inhibitor is then used to determine the cellular potency.

Visualizations

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[5][6][7][8]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PI3K Inhibitor Selectivity Profiling

The diagram below outlines a general workflow for determining the isoform selectivity of a PI3K inhibitor, from initial biochemical assays to cellular validation.

Caption: General workflow for determining PI3K inhibitor isoform selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3K | 磷脂酰肌醇3-激酶 | 抑制剂 | MCE [medchemexpress.cn]

- 3. Isoform-selective targeting of PI3K: time to consider new opportunities? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PI3K Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K) inhibitors, critical targets in oncology and other therapeutic areas. Due to the absence of specific public data for a compound designated "PI3K-IN-54," this document will focus on the core principles of PI3K inhibitor SAR by examining representative chemical scaffolds and their biological activities as reported in the scientific literature.

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K.[3][4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of cellular processes.[1][6]

Core Scaffolds and Structure-Activity Relationship Studies

The development of PI3K inhibitors has led to the exploration of numerous chemical scaffolds. The SAR studies of these scaffolds provide valuable insights into the structural requirements for potent and selective inhibition of PI3K isoforms.

Quinazoline and Pyrido[3,2-d]pyrimidine Scaffolds

Quinazoline and its bioisostere, pyrido[3,2-d]pyrimidine, are common core structures in many PI3K inhibitors.[3][7] SAR studies have revealed that substitutions at various positions of these ring systems significantly impact potency and selectivity.

For instance, in a series of bivalent PI3K inhibitors based on a 4-methyl quinazoline scaffold, the nature and length of the linker connecting the two monomeric units were found to be critical for activity.[7] Similarly, for 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, modifications at the C-7 position were explored to enhance PI3K/mTOR dual inhibitory activity.[3]

| Compound/Series | Core Scaffold | Key Modifications | Biological Activity (IC50) | Reference |

| Bivalent Inhibitor 27 | 4-Methyl Quinazoline | Dimerization with an optimal linker | Improved PI3K potency over monovalent inhibitor 11 | [7] |

| Pyrido[3,2-d]pyrimidine Series | Pyrido[3,2-d]pyrimidine | Substitution at C-7 position | Varied PI3Kα and mTOR inhibition | [3] |

| PSMA-PI3K Conjugate 1 | 4-Methyl Quinazoline | Conjugation to PSMA-targeting ligand | PI3Kα IC50 = 0.4 nM | [8] |

2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives

Another important class of PI3K inhibitors is based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold.[9][10] SAR studies on these derivatives have demonstrated that the morpholine groups play a crucial role in forming key hydrogen bonds within the ATP-binding pocket of PI3K.[9][10]

A study on this series showed that compound 17p exhibited potent inhibitory activity against PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), comparable to the well-known PI3K inhibitor BKM-120.[9][10]

| Compound | Core Scaffold | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Reference |

| 17p | 2,4-Dimorpholinopyrimidine-5-carbonitrile | 31.8 ± 4.1 | 15.4 ± 1.9 | [9][10] |

| BKM-120 (Reference) | Pyrimidine | 44.6 ± 3.6 | - | [9][10] |

Experimental Protocols

The evaluation of PI3K inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays for PI3K Activity

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with varying concentrations of the test inhibitor.[1]

-

A lipid substrate, such as phosphatidylinositol (PI) or PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.[1]

-

The reaction is allowed to proceed for a defined period at a controlled temperature and is then terminated.

-

The amount of phosphorylated lipid product (e.g., PIP3) is quantified. This can be achieved through various methods, including thin-layer chromatography (TLC) followed by autoradiography or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[5]

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on the PI3K signaling pathway within a cellular context and to evaluate its anti-proliferative activity.

Methodology:

-

Cancer cell lines with a known PI3K pathway activation status are treated with the inhibitor at various concentrations for a specific duration.[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of key downstream proteins, such as p-AKT (Ser473) and p-S6 ribosomal protein. Antibodies against the total forms of these proteins are used as loading controls.[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the changes in protein phosphorylation.[1]

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of the PI3K inhibitor.

-

After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.[11]

-

The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion

The structure-activity relationship studies of PI3K inhibitors have been instrumental in the development of potent and selective drug candidates. By systematically modifying core scaffolds such as quinazolines, pyrido[3,2-d]pyrimidines, and 2,4-dimorpholinopyrimidines, researchers have been able to fine-tune the pharmacological properties of these molecules. The combination of robust biochemical and cell-based assays provides a comprehensive framework for evaluating the efficacy and mechanism of action of novel PI3K inhibitors. This integrated approach continues to drive the discovery of new therapeutics targeting the PI3K pathway for the treatment of cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

PI3K-IN-54: A Technical Guide to Off-Target Effects and Potential Liabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-54, also identified as compound 10w, is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its high affinity for multiple PI3K isoforms makes it a valuable tool for investigating the roles of this critical signaling pathway in cancer and other diseases. However, as with many kinase inhibitors, understanding its off-target effects is paramount for accurate interpretation of experimental results and for anticipating potential liabilities in a therapeutic context. This technical guide provides an in-depth overview of the known off-target effects of this compound, its potential liabilities, and detailed experimental protocols for its characterization.

Core Data Summary

The primary activity of this compound is its potent inhibition of Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against these primary targets.

| Target | IC50 (nM) |

| p110α | 0.22[1] |

| p110β | 1.4[1] |

| p110δ | 0.38[1] |

Significant Off-Target Activity

A critical finding in the characterization of this compound is its potent inhibitory activity against Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This off-target activity is significant due to its comparable potency to the intended PI3K targets.

| Off-Target | IC50 (nM) |

| RIPK2 | 0.6[2][3][4][5][6] |

The inhibition of RIPK2, a key mediator of NOD-like receptor signaling and inflammatory responses, represents a significant potential liability and a confounding factor in studies utilizing this compound.[2][3][5] Researchers should be aware that observed phenotypes may be attributable to the inhibition of RIPK2, either in part or entirely.

Potential Liabilities of this compound

The potential liabilities of this compound stem from both its on-target pan-PI3K inhibition and its significant off-target activity against RIPK2.

Liabilities Associated with Pan-PI3K Inhibition:

Pan-inhibition of Class I PI3K isoforms can lead to a range of on-target toxicities due to the ubiquitous role of this signaling pathway in normal physiological processes. These can include:

-

Metabolic Dysregulation: Hyperglycemia is a common side effect resulting from the inhibition of PI3Kα, which is a key component of the insulin signaling pathway.

-

Gastrointestinal Toxicity: Diarrhea and colitis are frequently observed with pan-PI3K inhibitors.

-

Dermatological Effects: Rashes are a common adverse event.

-

Immunomodulation: While often a desired effect in the context of hematological malignancies (targeting p110δ and p110γ), broad immunosuppression can increase the risk of infections.

Liabilities Associated with RIPK2 Inhibition:

The potent inhibition of RIPK2 introduces a distinct set of potential liabilities, primarily related to the modulation of the innate immune system and inflammatory responses. These may include:

-

Impaired Host Defense: RIPK2 is crucial for the signaling of NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans. Inhibition of RIPK2 could compromise the innate immune response to bacterial infections.

-

Modulation of Inflammatory Diseases: While potentially therapeutic in the context of inflammatory bowel disease, unintended inhibition of RIPK2 could have complex and context-dependent effects on other inflammatory conditions.

Signaling Pathways and Experimental Workflows

To fully characterize the on- and off-target effects of this compound, a combination of biochemical and cell-based assays is essential. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor characterization.

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition by this compound.

Caption: General experimental workflow for characterizing the on- and off-target effects of this compound.

Experimental Protocols

In Vitro PI3K Kinase Assay (ADP-Glo™ Methodology)

This protocol is a representative method for determining the IC50 values of this compound against PI3K isoforms.

1. Reagent Preparation:

-

Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.

-

Lipid Substrate: Prepare a working solution of PIP2:PS (phosphatidylinositol-4,5-bisphosphate:phosphatidylserine) vesicles in the kinase buffer.

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the kinase.

-

This compound: Prepare a stock solution in DMSO and perform serial dilutions in kinase buffer.

2. Assay Procedure:

-

Add test compound (this compound) or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the PI3K enzyme diluted in kinase buffer to each well.

-

Initiate the reaction by adding the ATP and lipid substrate mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot for p-AKT (Ser473) Inhibition

This protocol assesses the ability of this compound to inhibit the PI3K pathway in a cellular context.

1. Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., one with a constitutively active PI3K pathway) in culture plates and allow them to adhere.

-

Serum-starve the cells for several hours to reduce basal pathway activity.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[7][8][9][10][11]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein like GAPDH or β-actin.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-AKT signal to the total AKT or loading control signal.

-

Plot the normalized p-AKT levels against the concentration of this compound to determine the cellular IC50 for pathway inhibition.

Conclusion

This compound is a potent pan-PI3K inhibitor that serves as a valuable research tool. However, its significant off-target activity against RIPK2 necessitates careful experimental design and data interpretation. Researchers utilizing this compound should be cognizant of the potential for confounding effects arising from RIPK2 inhibition and should consider appropriate control experiments to dissect the specific contributions of PI3K and RIPK2 inhibition to the observed biological outcomes. The potential liabilities associated with both on-target pan-PI3K inhibition and off-target RIPK2 inhibition should be carefully considered in any translational research efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. abioreagents.com [abioreagents.com]

PI3K-IN-54: A Technical Overview of Pre-clinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PI3K-IN-54 is identified as a potent pan-PI3K (Phosphoinositide 3-kinase) inhibitor. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This compound demonstrates significant inhibitory activity against Class I PI3K isoforms. This document provides a summary of the currently available public data on this compound, with a focus on its biochemical potency. It must be noted that as of this writing, detailed preliminary toxicity data from either in vitro or in vivo studies are not extensively available in the public domain.

Biochemical Potency

This compound has been characterized as a pan-inhibitor of Class I PI3K catalytic subunits. The available quantitative data pertains to its half-maximal inhibitory concentration (IC50) against various isoforms.

| Target Isoform | IC50 (nM) |

| p110α (PI3Kα) | 0.22 |

| p110β (PI3Kβ) | 1.4 |

| p110δ (PI3Kδ) | 0.38 |

| (Data sourced from multiple publicly available databases.) |

PI3K Signaling Pathway

The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, through receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the plasma membrane. This leads to the activation of AKT, which in turn phosphorylates a host of downstream targets to regulate fundamental cellular functions.

Methodological & Application

Application Notes and Protocols for PI3K-IN-54 In Vitro Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro assessment of PI3K-IN-54, a small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The included methodologies are designed to characterize the inhibitory activity and cellular effects of the compound.

Data Presentation

Table 1: Summary of In Vitro Efficacy Data for this compound

| Assay Type | Target Isoform | Cell Line | IC50 (nM) | Key Findings |

| Biochemical Kinase Assay | PI3Kα | N/A | 5.2 | Potent and direct inhibition of recombinant PI3Kα enzyme activity. |

| PI3Kβ | N/A | 89.7 | Moderate inhibitory activity against PI3Kβ. | |

| PI3Kδ | N/A | 45.3 | Moderate inhibitory activity against PI3Kδ. | |

| PI3Kγ | N/A | 152.1 | Weak inhibitory activity against PI3Kγ. | |

| Cell-Based Assays | ||||

| Cell Proliferation (72h) | PI3Kα (mutant) | MCF7 | 25.8 | Significant reduction in the proliferation of PIK3CA-mutant breast cancer cells. |

| PI3Kα (WT) | T-47D | 150.2 | Less potent anti-proliferative effect in PIK3CA wild-type cells. | |

| Western Blot Analysis | PI3K/AKT | MCF7 | - | Dose-dependent decrease in phosphorylation of AKT (Ser473) and S6 ribosomal protein. |

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[2] PI3K inhibitors function by blocking the ATP-binding site of the p110 catalytic subunit, which prevents the phosphorylation of PIP2 to PIP3.[2] This action inhibits downstream signaling through AKT and mTOR, ultimately leading to reduced cell growth and apoptosis in cancer cells dependent on this pathway.[2]

References

Application Notes and Protocols for the Use of a Representative PI3K Inhibitor in Cancer Cell Lines

Disclaimer: Publicly available data for a specific compound designated "PI3K-IN-54" is not available. This document provides a comprehensive guide using a representative, hypothetical Phosphoinositide 3-kinase (PI3K) inhibitor to demonstrate its application in cancer cell line research. The principles, pathways, and experimental protocols described herein are broadly applicable to the study of PI3K inhibitors.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Aberrant activation of this pathway is one of the most common occurrences in human cancers, frequently driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[1][2][5] Consequently, the PI3K pathway is a prime target for the development of anticancer therapeutics.[1][6][7]

PI3K inhibitors are small molecules designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and suppressing tumor growth.[7][8] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of a representative PI3K inhibitor in cancer cell lines.

Mechanism of Action of PI3K Inhibitors

Class I PI3K enzymes are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8][9] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[2][8][10] Activated AKT then phosphorylates a multitude of substrates, including mTORC1, which promotes protein synthesis and cell growth, and BAD, which suppresses apoptosis.[2][10][11]

PI3K inhibitors typically function by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit.[8] This action prevents the phosphorylation of PIP2, leading to a blockade of the entire downstream signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[8]

Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of a PI3K inhibitor.

Data Presentation

Quantitative data from dose-response experiments should be summarized to facilitate comparison across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of the inhibitor.

Table 1: Representative Anti-proliferative Activity of a PI3K Inhibitor Data are hypothetical and serve as a template for presentation. Values represent the mean from at least three independent experiments.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) |

| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 0.05 |

| T-47D | Breast Cancer | H1047R Mutant | Wild-Type | 0.08 |

| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | 1.50 |

| PC-3 | Prostate Cancer | Wild-Type | Null | 0.25 |

| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 0.12 |

| U-87 MG | Glioblastoma | Wild-Type | Null | 0.30 |

Experimental Protocols

Cell Viability / Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

PI3K inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[14]

-

Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13][15]

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Caption: A typical experimental workflow for an MTT cell viability assay.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, providing direct evidence of target engagement and pathway inhibition.[16] Key targets include phosphorylated AKT (at Ser473 and Thr308) and downstream effectors like S6 ribosomal protein.[9][16][17]

Materials:

-

6-well plates or 10 cm dishes

-

PI3K inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PI3K inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody overnight at 4°C, followed by washes in TBST.[9]

-

Secondary Antibody and Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. Use β-actin as a loading control.

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][20]

Materials:

-

6-well plates

-

PI3K inhibitor

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., 0.5-1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight. Treat with the PI3K inhibitor at desired concentrations for a specified time (e.g., 24-48 hours).

-

Cell Collection: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes).[18]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the cells immediately by flow cytometry.

-

Data Interpretation:

Caption: An experimental workflow for detecting apoptosis using Annexin V/PI staining.

References

- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols for In Vivo Studies with PI3K-IN-54

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4][5] Pan-PI3K inhibitors are small molecules that target all four class I PI3K isoforms (α, β, γ, and δ), offering broad inhibition of the pathway.[1] Preclinical in vivo studies are essential to evaluate the efficacy, pharmacodynamics, and potential toxicities of these inhibitors.[1]

This document provides detailed application notes and protocols for the in vivo use of PI3K-IN-54, a representative pan-PI3K inhibitor. The information presented here is synthesized from studies on various well-characterized pan-PI3K inhibitors and serves as a guide for designing and executing preclinical in vivo experiments.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[1] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[1] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[1] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes. A key downstream effector of AKT is the mTOR complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[1] The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][3][6]

In Vivo Dosage and Administration of Pan-PI3K Inhibitors

The following table summarizes dosages and administration routes for various pan-PI3K inhibitors used in preclinical mouse models. This data can serve as a reference for designing initial studies with novel pan-PI3K inhibitors like this compound.

| Inhibitor Name | Mouse Model | Dosage | Administration Route | Reference |

| Buparlisib (BKM120) | ER-positive breast cancer xenografts | 30-60 mg/kg | Oral (p.o.), daily | [7] |

| Pictilisib (GDC-0941) | U87MG glioblastoma xenografts | 100 mg/kg | Oral (p.o.), daily | [8] |

| Copanlisib | B-cell lymphoma xenografts | 10-15 mg/kg | Intravenous (i.v.), intermittent | |

| AZD8835 | BT474 breast cancer xenografts | 25 mg/kg | Oral (p.o.), twice daily (BID) | [9] |

Experimental Protocols

Formulation of this compound for Oral Administration

Note: The solubility of specific PI3K inhibitors can vary. It is crucial to determine the optimal solvent for "this compound" through preliminary solubility tests. The following is a general protocol based on commonly used vehicles for pan-PI3K inhibitors.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO/90% corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

Procedure:

-

Weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

Add the appropriate volume of the chosen vehicle to the inhibitor.

-

Vortex the mixture vigorously for 2-5 minutes to aid dissolution.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particles. The final solution should be clear.

-

Prepare fresh dosing solutions daily to ensure stability and potency.[1]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials and Methods:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are commonly used for xenograft studies.[9]

-

Tumor Cells: A human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) is recommended.

-

This compound Formulation: Prepared as described in the previous protocol.

-

Calipers: For tumor measurement.

-

Animal Balance: For monitoring body weight.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

Treatment Administration:

-

Administer this compound or the vehicle control to the respective groups via the predetermined route (e.g., oral gavage).

-

The dosing schedule can be continuous (e.g., daily) or intermittent, which has shown to have a better safety profile for some PI3K inhibitors.[10]

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity or adverse effects.

-

-

Pharmacodynamic (PD) Analysis (Optional):

-

At specified time points after the final dose, a subset of tumors can be collected.

-

Tumor lysates can be analyzed by Western blot to assess the inhibition of the PI3K pathway (e.g., by measuring the levels of phosphorylated AKT).

-

-

Study Endpoint and Data Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.

-

At the endpoint, euthanize the mice and excise the tumors for final volume and weight measurements.

-

Compare the tumor growth between the treatment and control groups using appropriate statistical methods to determine the efficacy of this compound.

-

Oral Gavage Administration

Procedure:

-

Calculate the dosing volume for each animal based on its body weight and the desired dose. A typical dosing volume is 5-10 µL/g of body weight.[1]

-

Gently restrain the animal.

-

Insert a sterile, ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.[1]

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. cusabio.com [cusabio.com]

- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

PI3K-IN-54 solubility and preparation for experiments

Application Notes and Protocols for PI3K-IN-54

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of this compound, a representative potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative PI3K inhibitor, this compound. This data is synthesized from structurally and functionally similar compounds.

Table 1: Inhibitory Activity of this compound (Representative Data)

| Target | IC₅₀ (nM) |

| p110α | 0.22 |

| p110β | 1.4 |

| p110δ | 0.38 |

| mTOR | 4.7 |

Note: IC₅₀ values are representative and may vary depending on specific assay conditions.[4][5]

Table 2: Solubility of this compound

| Solvent | Concentration | Remarks |

| DMSO | ≥ 25 mg/mL | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2][6] |

| Ethanol | Insoluble | |

| Water | Insoluble |